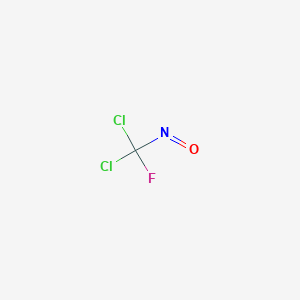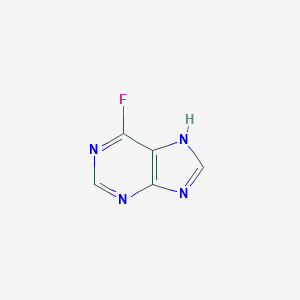
6-Fluoropurine
Vue d'ensemble
Description
6-Fluoropurine, also known as 6-Fluoropyrimidine, is an aromatic heterocyclic compound with a five-membered ring structure containing nitrogen, oxygen, and fluorine atoms. It is an analog of the naturally occurring purine nucleobase, which is found in DNA and RNA. This compound has been used in a variety of scientific research applications, including biochemistry, genetics, and pharmacology. In addition, it has been used as a building block for the synthesis of other compounds and as a fluorescent labeling agent in biological assays.
Applications De Recherche Scientifique
Chemical Reactions and Kinetics : Liu and Robins (2007) studied the nucleophilic aromatic substitution (SNAr) reactions with 6-fluoropurine. They measured pseudo-first-order kinetics with 6-halopurine compounds and determined comparative reactivities against a 6-(alkylsulfonyl)purine nucleoside, contributing to our understanding of the chemical behavior of fluoropurines (Liu & Robins, 2007).
C-C Cross-Coupling Reactions : In a 2005 study, Liu and Robins also explored the utility of this compound in Suzuki cross-coupling reactions, demonstrating that this compound derivatives can undergo nickel- or palladium-mediated C-C cross-coupling with arylboronic acids to yield 6-arylpurine products (Liu & Robins, 2005).
Radiolabeling for Medical Applications : Irie, Fukushi, and Ido (1982) described the introduction of fluorine-18 into the 6-position of purines. This work is significant for the development of radiolabeled compounds for medical imaging and diagnostics (Irie, Fukushi, & Ido, 1982).
Microwave-Assisted Synthesis : Peng (2010) demonstrated a microwave-assisted synthesis method for this compound derivatives, which significantly reduced the reaction time and improved yields. This method represents an advancement in the synthesis of fluoropurine derivatives (Peng, 2010).
Synthesis of Prodrugs : Kim, Kim, and Chae (1994) prepared this compound acyclonucleosides as potential prodrugs of acyclovir and ganciclovir. They found these compounds to be more efficiently metabolized to the active drugs by adenosine deaminase compared to their 6-aminopurine counterparts (Kim, Kim, & Chae, 1994).
Facilitating Chemical Reactions : Whitfield et al. (2003) explored the use of trifluoroacetic acid in trifluoroethanol to facilitate SNAr displacement reactions involving fluoropurines. This study contributed to the understanding of how certain solvents and acids can influence the efficiency of chemical reactions involving fluoropurines (Whitfield et al., 2003).
Safety and Hazards
Orientations Futures
Fluorinated purines, including 6-Fluoropurine, have evolved substantially in their chemistry over the past 60 years . They have major applications in biomedical research, and their uses as synthetic intermediates are being explored . The development of structure–function relationships between material properties and biological performance is a promising area of future research .
Mécanisme D'action
Target of Action
6-Fluoro-7H-purine, also known as 6-Fluoropurine, is a fluorinated purine that exhibits a diverse range of biological activities Fluorinated purines are known to interact with various enzymes and receptors involved in purine metabolism and signaling .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their physicochemical, metabolic, and biological properties . The presence of a fluoro group at the 6-position of the purine ring can confer advantageous changes to these properties .
Biochemical Pathways
This compound likely affects the purine salvage pathway, a crucial biochemical pathway involved in the recycling of purines
Pharmacokinetics
The presence of a fluoro group can generally enhance the metabolic stability of purine analogs , potentially impacting their bioavailability.
Result of Action
Fluorinated purines are known to exhibit a diverse range of biological activities .
Analyse Biochimique
Biochemical Properties
6-Fluoropurine interacts with various enzymes, proteins, and other biomolecules, conferring changes to their physicochemical, metabolic, and biological properties . The presence of a single fluoro group at the 6-position of a purine can influence the biochemical reactions in which it participates .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been shown to have anti-cancer properties . It is also known to have an effect on fungi including Bacillus subtillis, Aspergillus niger, and Candida tropicalis .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Propriétés
IUPAC Name |
6-fluoro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQVOKWMIRXXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163865 | |
| Record name | 6-Fluoropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1480-89-3 | |
| Record name | 6-Fluoropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



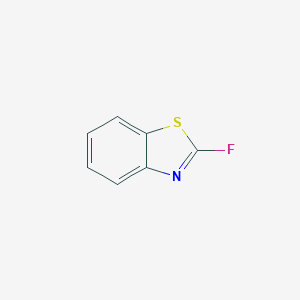




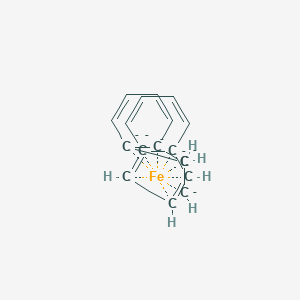
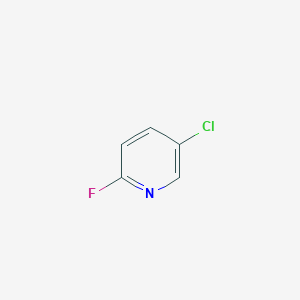
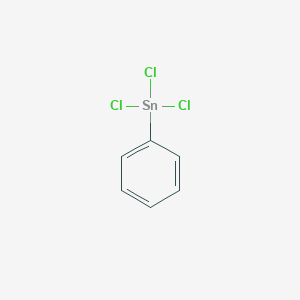
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

